molecular formula C17H21ClN6 B6623712 4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine

4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B6623712
M. Wt: 344.8 g/mol
InChI Key: BDMBNQGHNQCAER-UHFFFAOYSA-N
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Description

4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with piperazine and pyrrolidine moieties, as well as a chloropyridine group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Piperazine: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst to introduce the piperazine moiety.

    Introduction of the Chloropyridine Group: The chloropyridine group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with 3-chloropyridine under controlled conditions.

    Addition of Pyrrolidine: Finally, the pyrrolidine group is added through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like Alzheimer’s and tuberculosis.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(3-chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6/c18-14-12-19-4-3-15(14)22-7-9-24(10-8-22)17-11-16(20-13-21-17)23-5-1-2-6-23/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMBNQGHNQCAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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